

Physicochemical characteristics of Levocetirizine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levocetirizine-d4

Cat. No.: B1649237

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **Levocetirizine-d4**

Introduction

Levocetirizine-d4 is the deuterium-labeled form of Levocetirizine, a third-generation, non-sedating antihistamine.^{[1][2]} As the active (R)-enantiomer of cetirizine, Levocetirizine exhibits a higher affinity for the histamine H1-receptor.^{[1][2][3]} The incorporation of deuterium atoms (d4) makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its higher mass.^[1] This guide provides a comprehensive overview of the core physicochemical characteristics of **Levocetirizine-d4**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

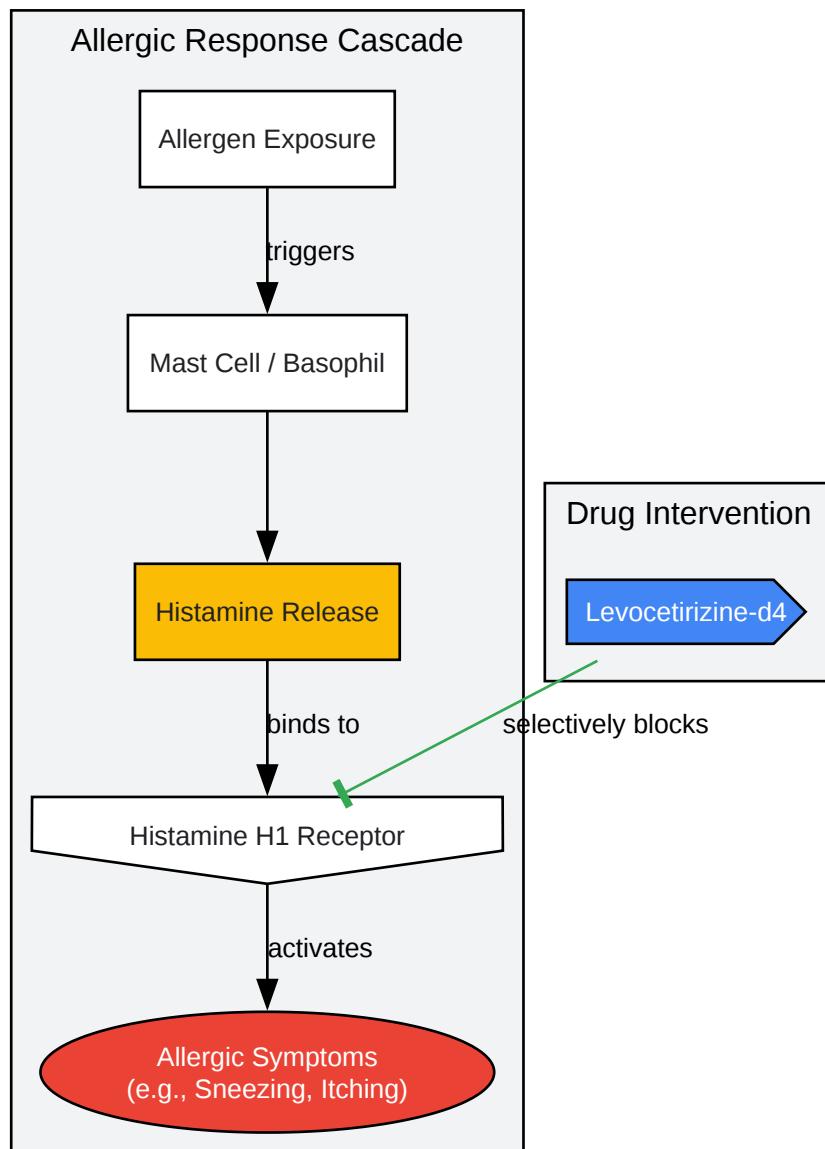
The fundamental chemical and physical properties of **Levocetirizine-d4** and its commonly available dihydrochloride salt are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General Physicochemical Properties

Property	Value	Source
Chemical Name	2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy-1,1,2,2-d4]acetic acid	[4][5]
Synonyms	(R)-Cetirizine-d4, Levocetirizine-d4	[1][4]
Appearance	Solid, White to Off-White Crystalline Powder	[1][6]
Storage Condition	Refrigerator (2-8°C) for long-term storage	[5]

Table 2: Molecular and Weight Characteristics

Compound Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Levocetirizine-d4 (Free Acid)	1133210-23-7	C ₂₁ H ₂₁ D ₄ ClN ₂ O ₃	392.91[1][5]
Levocetirizine-d4 Dihydrochloride	1133210-23-7 (for parent)	C ₂₁ H ₂₃ D ₄ Cl ₃ N ₂ O ₃	465.83[3][7]


Table 3: Thermal and Solubility Properties

Property	Value	Notes
Melting Point (°C)	214 - 220	For the non-deuterated Levocetirizine dihydrochloride. [6][8] The melting point of the deuterated form is expected to be very similar.
Boiling Point (°C)	542.1 (Predicted)	For the non-deuterated Levocetirizine. [9][10]
Solubility	Freely soluble in water	For the non-deuterated Levocetirizine dihydrochloride. [6][11][12]

Mechanism of Action: Histamine H1 Receptor Antagonism

Levocetirizine is a selective antagonist of the histamine H1 receptor.[10][11] It acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation.[13] This action prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[14][15]

Mechanism of Action of Levocetirizine

[Click to download full resolution via product page](#)

Caption: Levocetirizine's mechanism as an H1 receptor antagonist.

Experimental Protocols

Standardized experimental protocols are essential for the accurate determination of physicochemical properties. The following sections detail the methodologies for measuring key parameters.

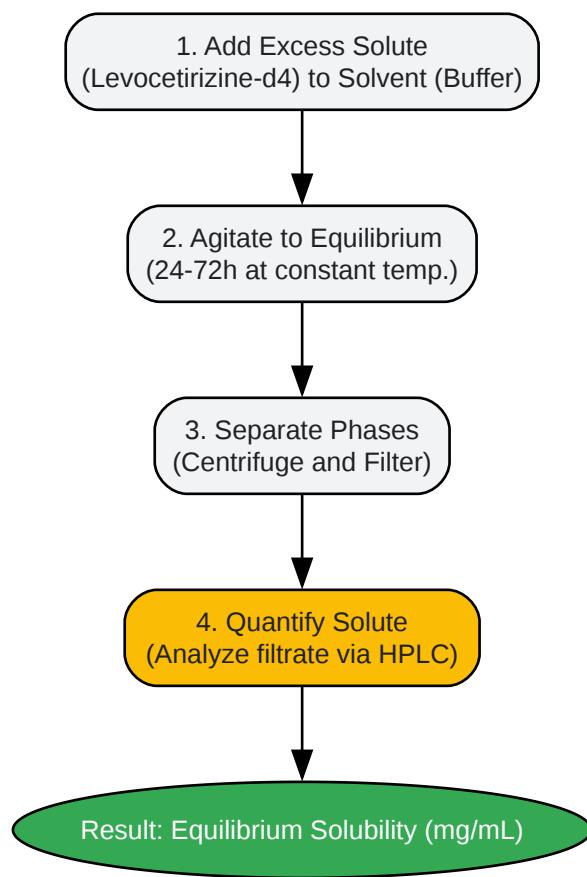
Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid, which serves as an indicator of purity.[16][17]

Protocol:

- Sample Preparation: A small amount of the dry, powdered **Levocetirizine-d4** is packed into a capillary tube to a height of 2.5-3.5 mm.[18] The tube is tapped to compact the sample at the sealed end.[16][19]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, typically a heated metal block with a viewing lens.[17]
- Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.[18][19] The heating rate is then reduced to about 1-2°C per minute to ensure accurate observation.[17][18]
- Observation: The melting range is recorded from the temperature at which the first signs of melting (collapse point) are observed to the temperature at which the entire sample is completely liquid (clear point).[16][18] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[17]

Caption: Workflow for melting point determination via the capillary method.


Aqueous Solubility Determination (Shake-Flask Method)

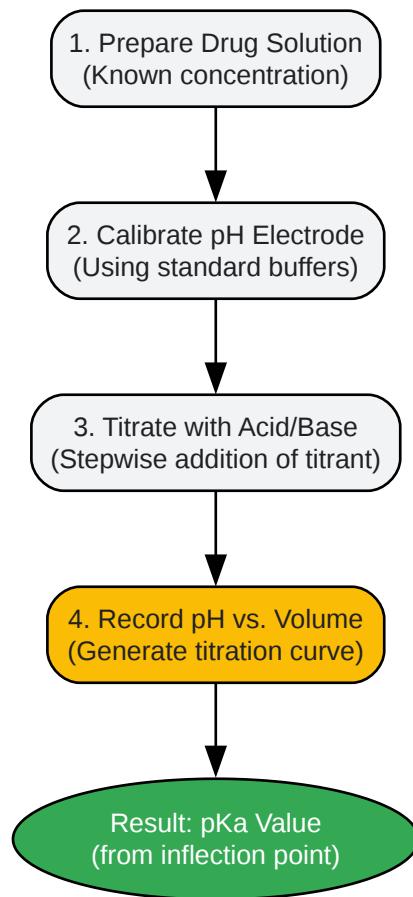
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[20][21]

Protocol:

- Preparation: An excess amount of **Levocetirizine-d4** is added to a sealed vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12][20]
- Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[12][20]

- Phase Separation: After agitation, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and subsequent filtration through an inert syringe filter (e.g., PTFE).[20]
- Quantification: The concentration of the dissolved **Levocetirizine-d4** in the clear filtrate is accurately measured using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[20]
- Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.[20]

[Click to download full resolution via product page](#)


Caption: Workflow for solubility determination via the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and straightforward method for determining the pKa values of ionizable compounds.[22][23]

Protocol:

- Preparation: A solution of **Levocetirizine-d4** is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with a constant ionic strength maintained by a salt like KCl. [22]
- Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution.[22]
- Titration: The solution is made acidic (e.g., to pH ~2) with a standard acid (e.g., 0.1 M HCl). It is then titrated by the stepwise addition of a standard base (e.g., 0.1 M NaOH).[22]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading.[22]
- Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[23] The experiment should be repeated multiple times to ensure reliability.[22]

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

Levocetirizine-d4 is a critical tool in modern drug development and clinical research, primarily serving as an internal standard for bioanalytical assays. Its physicochemical properties, which are nearly identical to its non-deuterated counterpart, govern its behavior in analytical systems and formulations. The data and protocols presented in this guide offer a foundational resource for scientists and researchers, facilitating the effective use of this stable isotope-labeled compound in their work. A thorough understanding of these characteristics is paramount for the development of robust and reliable analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (R)-Cetirizine-d4 Dihydrochloride | C21H25ClN2O3 | CID 25230784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. shreejipharmainternational.com [shreejipharmainternational.com]
- 7. hexonsynth.com [hexonsynth.com]
- 8. Levocetirizine dihydrochloride | 130018-87-0 [chemicalbook.com]
- 9. 130018-77-8 CAS MSDS (Levocetirizine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. fip.org [fip.org]
- 13. Levocetirizine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Melting Point Test - CD Formulation [formulationbio.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. thinksrs.com [thinksrs.com]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physicochemical characteristics of Levocetirizine-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1649237#physicochemical-characteristics-of-levocetirizine-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com